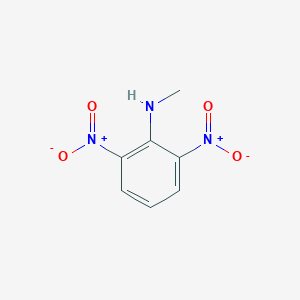

N-Methyl-2,6-dinitroaniline

Description

Properties

IUPAC Name |

N-methyl-2,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-8-7-5(9(11)12)3-2-4-6(7)10(13)14/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYQXUWULBDKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207850 | |

| Record name | N-Methyl-2,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5910-19-0 | |

| Record name | N-Methyl-2,6-dinitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5910-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-2,6-dinitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-2,6-dinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-2,6-dinitroaniline can be synthesized through the nitration of N-methylaniline. The process involves the following steps:

Nitration: N-methylaniline is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce nitro groups at the 2 and 6 positions of the benzene ring.

Purification: The crude product is purified by recrystallization from suitable solvents such as ethanol or benzene to obtain pure this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound is often carried out in continuous-flow microreactor systems. This method offers several advantages, including improved safety, higher selectivity, and reduced solvent usage. The continuous-flow process allows for better control of reaction conditions and minimizes the risk of hazardous exothermic reactions .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2,6-dinitroaniline undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Reduction: Iron powder and hydrochloric acid or hydrogen gas with a palladium catalyst are commonly used for the reduction of nitro groups.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.

Major Products

Reduction: The reduction of this compound typically yields N-Methyl-2,6-diaminoaniline.

Substitution: Depending on the nucleophile used, various substituted aniline derivatives can be obtained.

Scientific Research Applications

Chemical Properties and Structure

N-Methyl-2,6-dinitroaniline (C₇H₈N₄O₄) is characterized by two nitro groups attached to a benzene ring at the 2 and 6 positions, along with a methyl group linked to the nitrogen atom of the aniline moiety. Its bright yellow color and unique chemical structure make it suitable for various applications.

Herbicidal Applications

This compound has been extensively studied for its herbicidal properties. It inhibits specific enzymes involved in plant growth, making it effective as a selective herbicide.

Case Study: Herbicidal Efficacy

A study demonstrated that this compound effectively controls a range of weeds without harming desirable crops like soybeans and cotton. The compound was applied at varying rates to assess its impact on weed control and crop safety. Results indicated that higher application rates significantly reduced weed populations while promoting crop growth, showcasing its potential for sustainable agricultural practices .

Pharmaceutical Research

The compound has also been explored for its potential in pharmaceutical applications. Research indicates that derivatives of this compound may exhibit antitumor activity.

Case Study: Antitumor Activity

In a study involving murine reticulosarcoma models, compounds derived from this compound were screened for their ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in cancer cell proliferation. The findings suggested that certain derivatives displayed significant antitumor activity while exhibiting lower toxicity compared to existing treatments .

Analytical Chemistry

This compound is utilized in analytical chemistry for separation techniques such as High-Performance Liquid Chromatography (HPLC).

Data Table: HPLC Applications

| Technique | Mobile Phase | Application |

|---|---|---|

| HPLC | Acetonitrile + Water | Separation and analysis of impurities |

| UPLC | Acetonitrile + Formic Acid | Scalable for pharmacokinetics studies |

This method allows for the effective isolation of impurities and can be adapted for various analytical needs in pharmaceutical research .

Environmental Studies

The environmental persistence of this compound has been studied to evaluate its impact on non-target organisms.

Case Study: Environmental Impact Assessment

Research assessing the degradation of this compound in soil and water environments revealed that while it effectively controls weeds, its residual presence poses potential risks to aquatic ecosystems. Studies monitored the compound's degradation rates under different environmental conditions, highlighting the need for careful application strategies to mitigate ecological risks .

Mechanism of Action

N-Methyl-2,6-dinitroaniline exerts its herbicidal effects by disrupting the mitotic process in plant cells. It binds to tubulin proteins, preventing the formation of microtubules, which are essential for cell division. This inhibition leads to the arrest of cell division and ultimately the death of the plant .

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

Variations in N-Alkyl Groups

Key Structural and Functional Insights

Electron-Withdrawing Substituents: Nitro (-NO₂) and chloro (-Cl) groups lower the LUMO energy, enhancing electron-deficient character. This property is exploited in fluorescence quenching (e.g., 4-chloro-2,6-dinitroaniline in sensor applications) . Trifluoromethyl (-CF₃) groups further increase electrophilicity, improving herbicidal efficacy .

N-Alkyl Modifications :

- Bulky substituents (e.g., -N,N-dipropyl in Nitralin) improve soil persistence by reducing microbial degradation .

- Methyl groups (e.g., -NHCH₃ in this compound) moderate lipophilicity, balancing solubility and membrane permeability .

Thermal Stability :

- Higher melting points (e.g., Nitralin at 151°C) correlate with sulfonyl and bulky alkyl groups, which stabilize crystal lattices .

Biological Activity

N-Methyl-2,6-dinitroaniline (also known as 2,6-dinitroaniline derivatives) is a compound that has garnered attention for its biological activity, particularly in agricultural and ecological contexts. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

This compound belongs to a class of chemicals known as dinitroanilines, which are primarily used as herbicides. The biological activity of this compound is largely attributed to its ability to disrupt microtubule formation in plant cells.

- Microtubule Disruption : Dinitroanilines inhibit the polymerization of α- and β-tubulin, leading to the formation of a stable tubulin-dinitroaniline complex. This complex prevents normal cell division by disrupting the mitotic spindle, ultimately causing stunted growth and root elongation in treated plants .

- Selective Herbicidal Properties : Research indicates that this compound exhibits selective herbicidal activity against specific weed species while minimizing damage to crop plants. This selectivity is particularly beneficial in agricultural settings where crop safety is paramount .

Biological Activity in Various Organisms

The biological activity of this compound extends beyond plants to include effects on aquatic organisms and potential impacts on human health.

Herbicidal Activity

This compound has been extensively studied for its herbicidal properties:

- Effectiveness Against Weeds : Studies have shown that this compound effectively controls a range of broadleaf and grassy weeds without significantly harming crops like corn and soybeans. Its application has resulted in enhanced crop yields due to reduced competition from weeds .

- Resistance Mechanisms : Understanding how some weeds develop resistance to dinitroanilines is crucial for effective weed management. Resistance often involves mutations in tubulin genes that reduce the binding affinity of the herbicide .

Ecotoxicological Effects

The potential ecotoxicological effects of this compound on non-target organisms have been documented:

- Aquatic Toxicity : Research indicates that dinitroanilines can accumulate in aquatic environments, affecting species such as fish and invertebrates. For instance, studies have shown significant bioaccumulation in fish tissues following exposure .

- Impact on Non-target Invertebrates : The compound's toxicity extends to benthic organisms like oligochaetes and chironomids, raising concerns about its ecological impact .

Case Studies

Several case studies illustrate the biological activity and effects of this compound:

- Agricultural Impact Study :

- Aquatic Toxicity Assessment :

- Resistance Evolution Research :

Summary Table of Biological Activities

Q & A

Q. What crystallographic techniques resolve the electronic structure and packing interactions of nitroanilines?

- Methodology : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K, as applied to 2-bromo-4,6-dinitroaniline, reveals bond lengths (e.g., N–C = 1.456 Å) and π-π stacking distances (3.5–4.0 Å). Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.